Protodeboronation Suppression: 2-Tert-butylphenylboronic Acid vs. 2-Methylphenylboronic Acid and Phenylboronic Acid
(2-Tert-butylphenyl)boronic acid exhibits markedly superior resistance to protodeboronation compared to its ortho-methyl and unsubstituted analogs. In quantitative kinetic studies of protodeboronation half-lives under aqueous basic conditions (pH 12.7, 55°C), 2-tert-butylphenylboronic acid displays a half-life of approximately 120 hours, representing a 4-fold enhancement over 2-methylphenylboronic acid (t₁/₂ ≈ 30 hours) and a greater than 10-fold enhancement over phenylboronic acid (t₁/₂ ≈ 11 hours) [1]. This stability differential translates directly to reduced arene byproduct formation during Suzuki–Miyaura coupling and improved reaction yield reproducibility across batches .
| Evidence Dimension | Protodeboronation half-life |
|---|---|
| Target Compound Data | t₁/₂ ≈ 120 hours |
| Comparator Or Baseline | 2-Methylphenylboronic acid: t₁/₂ ≈ 30 hours; Phenylboronic acid: t₁/₂ ≈ 11 hours |
| Quantified Difference | 4-fold increase vs. 2-methyl analog; >10-fold increase vs. phenylboronic acid |
| Conditions | Aqueous basic conditions, pH 12.7, 55°C |
Why This Matters
Lower protodeboronation rates reduce arene byproduct formation and improve batch-to-batch yield reproducibility in scale-up Suzuki–Miyaura processes, which directly impacts procurement decisions for process chemistry applications.
- [1] Lennox AJJ, Lloyd-Jones GC. Selection of boron reagents for Suzuki–Miyaura coupling. Chem Soc Rev. 2014;43(1):412–443. View Source
